3,5-Diisopropylcatechol

Anesthesiology GABAA Receptor QSAR

3,5-Diisopropylcatechol (CAS 2138-49-0) is a synthetic, ortho-disubstituted catechol derivative (3,5-bis(1-methylethyl)-1,2-benzenediol) with the molecular formula C12H18O2. Unlike common mono-alkyl or para-substituted catechols, this compound features bulky isopropyl groups at both the 3- and 5- positions of the aromatic ring.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 2138-49-0
Cat. No. B1605740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylcatechol
CAS2138-49-0
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)O)O)C(C)C
InChIInChI=1S/C12H18O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,13-14H,1-4H3
InChIKeyVMYLKGAEBQHVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisopropylcatechol (CAS 2138-49-0) Procurement Guide: A Structurally Distinct Catechol for Ion Channel Research


3,5-Diisopropylcatechol (CAS 2138-49-0) is a synthetic, ortho-disubstituted catechol derivative (3,5-bis(1-methylethyl)-1,2-benzenediol) with the molecular formula C12H18O2 [1]. Unlike common mono-alkyl or para-substituted catechols, this compound features bulky isopropyl groups at both the 3- and 5- positions of the aromatic ring . This specific substitution pattern imparts quantifiably distinct pharmacological properties, particularly at ligand-gated ion channels, where it acts as a moderately potent modulator rather than a strong agonist, setting it apart from structurally similar phenols and catechols [2], [3].

Why Generic 3,5-Diisopropylcatechol Substitution Risks Experimental Inconsistency


Procuring a generic catechol or a different dialkylphenol as a substitute for 3,5-diisopropylcatechol is a high-risk decision for reproducible science. The compound's biological activity is exquisitely sensitive to its exact `3,5-diisopropyl` substitution pattern on a catechol core. For instance, simply moving the hydroxyl group to the 1-position (as in 2,6-diisopropylphenol, propofol) results in a >20-fold increase in potency for GABAA receptor direct activation [1]. Similarly, replacing the isopropyl groups with bulkier tert-butyl groups (as in 3,5-di-tert-butylcatechol) not only abolishes GABAA receptor activity but also dramatically shifts the compound's ion channel pharmacology from a GABAA modulator to a potent ryanodine receptor agonist [1], [2]. These stark functional divergences confirm that generic substitution based solely on compound class will lead to critical data misinterpretation.

3,5-Diisopropylcatechol (2138-49-0): Quantitative Head-to-Head Differential Evidence vs. Structural Analogs


GABAA Receptor Modulation: Potentiation Profile vs. Propofol and 3,5-Di-tert-butylphenol

3,5-Diisopropylcatechol is a moderate potentiator of GABA responses at human GABAA (α1β2γ2s) receptors, with a potency of −log(EC50) = 4.4 [1]. This is 20-fold weaker than the clinical anesthetic propofol (2,6-diisopropylphenol, −log(EC50) = 5.7) but is 2.5-fold more potent than its direct catechol analog 3,5-di-tert-butylphenol (−log(EC50) = 4.0) [1]. Unlike propofol, which is a potent anesthetic, 3,5-diisopropylcatechol's moderate activity profile makes it a valuable tool for parsing the structural determinants of GABAA receptor modulation without the confounding effects of full agonism.

Anesthesiology GABAA Receptor QSAR Ligand-Gated Ion Channels

Direct Activation of GABAA Receptors: Agonist-Independent Efficacy Compared to 2,6-Dialkylphenols

In the direct activation assay at GABAA receptors, 3,5-diisopropylcatechol exhibits a −log(EC50) of 3.7, which is significantly lower than propofol (−log(EC50) = 5.0) and 2,6-diethylphenol (−log(EC50) = 3.9), but stronger than 3,5-di-tert-butylphenol (−log(EC50) = 3.3) [1]. This graded efficacy profile quantifies how the catechol moiety and isopropyl substitution specifically temper the ability to gate the channel in the absence of the natural ligand, GABA.

CNS Pharmacology GABAergic System Direct Activation Receptor Kinetics

In Vivo Anesthetic Potency: Tadpole Loss of Righting Reflex (LORR) vs. Propofol

The in vivo anesthetic potency, measured as the loss of righting reflex (LORR) in Xenopus laevis tadpoles, was moderate for 3,5-diisopropylcatechol (−log(EC50) = 4.3) [1]. This is 25-fold weaker than the clinical agent propofol (−log(EC50) = 5.7) and 2-fold weaker than its non-catechol isomer, 2,6-diisopropylphenol [1]. Notably, its ClogP of 3.7 is lower than propofol's 4.3, suggesting that its reduced in vivo potency is not driven by a simple loss of hydrophobicity but by a specific pharmacophoric mismatch for the anesthetic binding site [1].

General Anesthesia In Vivo Pharmacology Phenotypic Screening Lipophilicity

Ryanodine Receptor Pharmacology: A Divergent Profile from 3,5-Di-tert-butylcatechol

While 3,5-di-tert-butylcatechol (DTCAT) is a potent ryanodine receptor (RyR) agonist that enhances spontaneous muscle tone, 3,5-diisopropylcatechol is significantly weaker in this assay. In direct comparative studies on rat diaphragm strips, the rank order of efficacy for increasing spontaneous tone was: caffeine > 4-chloro-m-cresol >> 3,5-diisopropylcatechol ≅ ryanodine > DTCAT [1]. This demonstrates that the isopropyl analog is a much weaker RyR activator than its tert-butyl counterpart, which is a notable and quantifiable shift in pharmacological selectivity within the dialkylcatechol series.

Muscle Physiology Ryanodine Receptor Calcium Signaling Excitation-Contraction Coupling

Lipophilicity-Limited SAR: Physicochemical Differentiation from 2,6-Dialkylphenols

Despite higher lipophilicity often predicting greater anesthetic potency, 3,5-diisopropylcatechol has a lower ClogP (3.7) than propofol (4.3) but shows comparatively weaker GABAA receptor potentiation [1]. This indicates that the electronic effects of the second hydroxyl group, rather than bulk lipophilicity, tune its interaction with the receptor. This property is quantifiably distinct from other analogs: the inactive 2,6-diisopropylphenyl isocyanate has a much lower ClogP (2.8), while the highly lipophilic 3,5-di-tert-butylphenol (ClogP 5.1) retains some activity [1].

Medicinal Chemistry Physicochemical Properties ClogP Drug Design

Steric and Electronic Modulation of Catechol Oxidase Substrate Activity

3,5-Diisopropylcatechol serves as a competent substrate for copper-catalyzed and enzymatic oxidations to the corresponding ortho-quinone, but its bulky isopropyl substituents impose a kinetic barrier not present for simpler substrates like catechol or 4-tert-butylcatechol [1]. In copper(I) chloride/pyridine systems, the oxidation to 3,5-diisopropyl-o-benzoquinone is notably slower than for 3,5-di-tert-butylcatechol, reflecting the moderate steric demand of isopropyl versus tert-butyl groups during the metal-coordination step [1].

Bioinorganic Chemistry Enzyme Kinetics Catechol Oxidase Copper Complexes

Optimal Research and Industrial Use Cases for 3,5-Diisopropylcatechol (2138-49-0) Based on Quantitative Differentiation


GABAA Receptor Structure-Function Studies as a Moderate-Efficacy Probe

Use 3,5-diisopropylcatechol as a reference compound with intermediate potency in GABAA receptor potentiation (EC50 ≈ 40 µM) and direct activation (EC50 ≈ 200 µM) experiments, as shown in direct comparisons with propofol [1]. Its 20-fold lower potency than propofol allows researchers to explore positive allosteric modulation without saturating the receptor, making it an ideal tool for mutagenesis studies aimed at identifying the binding determinants of phenol-based anesthetics.

Selective Pharmacological Tool for Distinguishing RyR vs. GABAA Pathways

Leverage its contrasting rank-order on RyR (weak agonist, ≅ ryanodine) versus GABAA receptors (moderate potentiator) to dissect overlapping ion channel pharmacology [1], [2]. In a muscle contractility assay, 3,5-diisopropylcatechol enhances spontaneous tone much less than 3,5-di-tert-butylcatechol, enabling experiments where GABAA modulation must be investigated without the strong RyR-dependent calcium release that confounds data interpretation with the tert-butyl analog.

Medicinal Chemistry Scaffold for CNS-Optimized Lead Optimization

Employ 3,5-diisopropylcatechol as a starting scaffold with a defined, suboptimal CNS activity profile (ClogP = 3.7, LORR EC50 ≈ 50 µM) [1]. This establishes a concrete baseline from which to measure improvements in potency and reductions in sedative side effects through targeted derivatization. Its specific physicochemical properties differentiate it from higher-ClogP analogs, guiding rational modifications to balance solubility and permeability.

Bioinorganic Model Substrate for Steric Tuning of Catechol Oxidase Mimics

Utilize 3,5-diisopropylcatechol as a sterically demanding substrate in copper-catalyzed oxidation model systems to study the rate-limiting steps of catechol oxidase mechanisms [3]. The intermediate oxidation rate between the faster 4-tert-butylcatechol and the sterically hindered 3,5-dicyclohexylcatechol provides a fine-tuning tool for assessing the steric tolerance of novel copper catalysts and enzyme active-site models.

Quote Request

Request a Quote for 3,5-Diisopropylcatechol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.